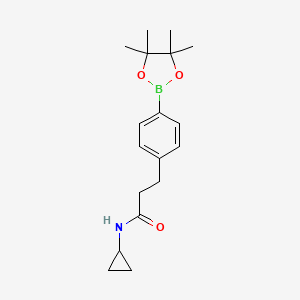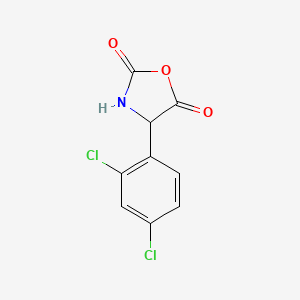
(6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol: is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many important synthetic drug molecules . This compound, specifically, features a bromine atom at the 6th position, an isopropyl group at the 1st position, and a methanol group at the 4th position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields.
Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis with optimized catalysts and reaction conditions to ensure high yield and purity. The process may include recrystallization steps using solvents like n-heptane to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: (6-Bromo-1-isopropyl-1H-indol-4-yl)-formaldehyde or (6-Bromo-1-isopropyl-1H-indol-4-yl)-carboxylic acid.
Reduction: 1-Isopropyl-1H-indol-4-yl-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Indole derivatives, including (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol, are widely used in organic synthesis as building blocks for more complex molecules .
Biology: These compounds exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Medicine: Indole derivatives are used in the development of pharmaceuticals for treating diseases like cancer, HIV, and inflammatory disorders .
Industry: In the chemical industry, indole derivatives are used as intermediates in the synthesis of dyes, agrochemicals, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 1H-Indole-3-methanol, 6-bromo-
Uniqueness: (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isopropyl group at specific positions on the indole ring can significantly influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H14BrNO |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
(6-bromo-1-propan-2-ylindol-4-yl)methanol |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)14-4-3-11-9(7-15)5-10(13)6-12(11)14/h3-6,8,15H,7H2,1-2H3 |
Clé InChI |
YOFWELSAOIZXBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC2=C(C=C(C=C21)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)

![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)

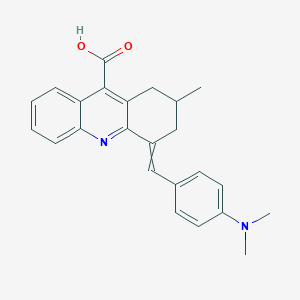
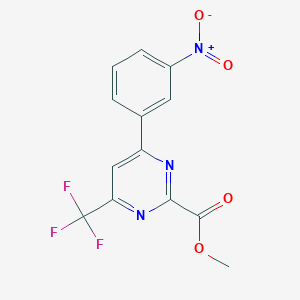

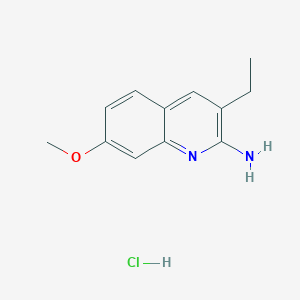

![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)
